molecular formula C17H13N3O B14694726 3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine CAS No. 25261-02-3

3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine

Cat. No.: B14694726
CAS No.: 25261-02-3
M. Wt: 275.30 g/mol
InChI Key: AVEHLEZRSWQFAO-UHFFFAOYSA-N
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Description

3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]oxadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazo ring fused with an oxadiazine ring, with phenyl groups attached at the 3 and 7 positions.

Preparation Methods

The synthesis of 3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine hydrate followed by cyclization with phenyl isocyanate can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines .

Scientific Research Applications

3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promise as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development. Additionally, it has applications in materials science, where it can be used in the synthesis of advanced materials with specific properties .

Mechanism of Action

The mechanism of action of 3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The pathways involved in these mechanisms are often complex and require further research to fully elucidate .

Comparison with Similar Compounds

3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine can be compared with other similar compounds, such as imidazo[2,1-b][1,3,4]thiadiazoles and imidazo[2,1-b][1,3,4]triazines. These compounds share a similar core structure but differ in the heteroatoms present in the ring. The presence of different heteroatoms can significantly influence their chemical and biological properties. For example, imidazo[2,1-b][1,3,4]thiadiazoles may exhibit different reactivity and biological activity compared to imidazo[2,1-b][1,3,4]oxadiazines .

Properties

CAS No.

25261-02-3

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

3,7-diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine

InChI

InChI=1S/C17H13N3O/c1-3-7-13(8-4-1)15-11-20-17(18-15)21-12-16(19-20)14-9-5-2-6-10-14/h1-11H,12H2

InChI Key

AVEHLEZRSWQFAO-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C=C(N=C2O1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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